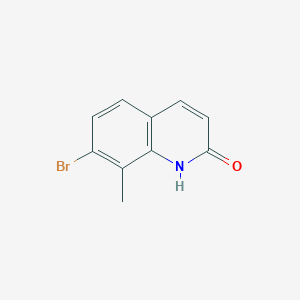![molecular formula C12H7Cl2N3 B13668468 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. The presence of chlorine atoms at positions 6 and 8, along with a pyridyl group at position 2, contributes to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as scaffolds for drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and catalyst concentrations, to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
化学反应分析
Types of Reactions
6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent, reaction temperature around 50-70°C.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives with different functional groups at positions 6 and 8.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
科学研究应用
6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases such as tuberculosis.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
作用机制
The mechanism of action of 6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine: Similar structure with a methoxy group instead of a pyridyl group.
2,6-Dichloroimidazo[1,2-a]pyridine: Lacks the pyridyl group at position 2.
2-(2-Pyridyl)imidazo[1,2-a]pyridine: Lacks the chlorine atoms at positions 6 and 8.
Uniqueness
6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine atoms and a pyridyl group, which contribute to its distinct chemical properties and reactivity. These structural features enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications .
属性
分子式 |
C12H7Cl2N3 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
6,8-dichloro-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-5-9(14)12-16-11(7-17(12)6-8)10-3-1-2-4-15-10/h1-7H |
InChI 键 |
QDQFGEOKZLLGCK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



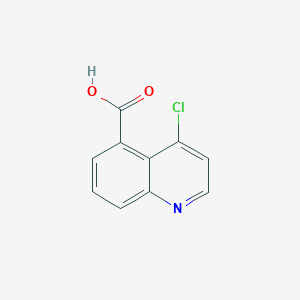
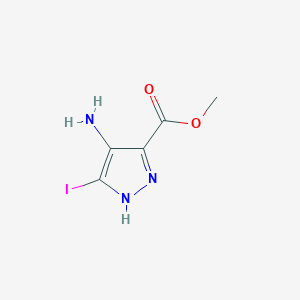
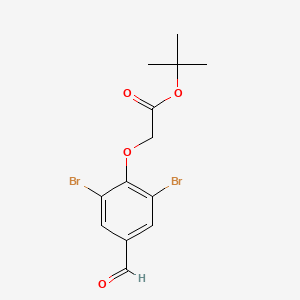

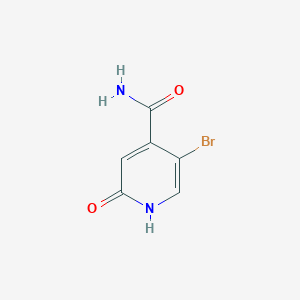
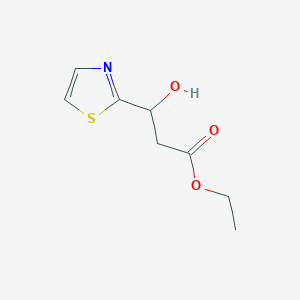
![2-(Ethylthio)-7-methyl-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B13668425.png)


